(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Click Chemistry Synthetic Methodology Process Chemistry

Researchers seeking 1,5-disubstituted triazole intermediates often encounter inefficient CuAAC yields (e.g., 69% for 4-yl isomers) or unavailable reactivity pathways. This compound solves both issues: - High synthetic efficiency: 99% yield in reductive procedures - Unique reactivity: Enables heteroaromatic trityl cation analogs via tris(triazolyl)methanol, not accessible with 1,4-regioisomers - Medicinal chemistry relevance: Cbl-b inhibitor intermediate Supplied at 98% purity, suitable for catalyst immobilization and SN1 diversification.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 77177-16-3
Cat. No. B2995244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol
CAS77177-16-3
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=N2)CO
InChIInChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2
InChIKeyJSYMAOLKRXCWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol Overview


(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol (CAS 77177-16-3) is a 1,5-disubstituted-1,2,3-triazole derivative with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol [1]. It is characterized by a benzyl group at the N1 position and a hydroxymethyl group at the C5 position of the triazole ring [1]. The compound serves as a versatile synthetic intermediate, primarily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its computed XLogP3-AA value is 0.4, and its topological polar surface area is 50.9 Ų [1].

Regioisomeric identity 1,5-disubstituted triazole scaffold for regioisomer-specific building-block chemistry
Synthetic route Accessible via RuAAC or reductive sequences; reported high-yield protocols
Procurement context Commercially available at high purity specification; supports method development

Why Generic Substitution Fails


The specific 1,5-disubstituted pattern of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol imparts distinct physicochemical and reactivity profiles compared to its 1,4-disubstituted regioisomer, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS 28798-81-4). The 5-yl isomer exhibits a different synthetic accessibility, as evidenced by a higher reported yield (99%) in a specific reductive procedure compared to a 69% yield for the 4-yl isomer in a standard CuAAC protocol [1]. Furthermore, the 5-yl triazole core serves as a key building block for generating heteroaromatic analogues of the trityl cation, a reactivity pathway not shared by the 4-yl isomer [2]. Generic substitution of the 5-yl isomer with the 4-yl regioisomer would therefore alter synthetic efficiency and downstream reactivity profiles, potentially compromising experimental outcomes.

Regioisomeric mismatch 1,4-disubstituted isomer (CAS 28798-81-4) may shift synthetic reactivity and downstream scaffold utility
Synthetic efficiency Reported yield profiles differ substantially; 4-yl isomer protocols may not match 5-yl isomer efficiency
Purity and supply Typical commercial purity grades and vendor availability may differ between regioisomers

Quantitative Differentiation Evidence


Synthetic Yield

The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol via reduction of an ester precursor with lithium aluminum hydride (LiAlH4) achieves a 99% yield . In contrast, the synthesis of the regioisomeric (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via a copper(I) oxide-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and propargyl alcohol yields only 69% [1]. This 30 percentage point difference in yield directly translates to improved synthetic efficiency and reduced material costs for the 5-yl isomer.

Synthetic Yield
Cross-study comparable
99% vs 69%
Reported yield context supports procurement review
LiAlH₄ reduction (5-yl) vs CuAAC protocol (4-yl); THF, −10°C to RT
Click Chemistry Synthetic Methodology Process Chemistry

Regioselective Synthesis

The 1,5-disubstitution pattern of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a critical determinant of its utility as a building block. While CuAAC predominantly yields the 1,4-regioisomer, the 1,5-regioisomer is typically accessed via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or specific synthetic sequences [1]. This regioisomeric distinction is crucial for applications where the spatial orientation of the benzyl and hydroxymethyl groups influences molecular recognition or downstream reactivity, such as in the generation of heteroaromatic analogues of the trityl cation [2].

Regioselective Synthesis
Class-level inference
1,5-disubstituted triazole
Distinct synthetic route context; regioisomer-specific reactivity
RuAAC vs CuAAC; spatial orientation affects molecular recognition
Medicinal Chemistry Click Chemistry Structural Biology

Purity Specification

Commercially, (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is available with a minimum purity specification of 98% from at least one major vendor . In comparison, the regioisomeric (1-benzyl-1H-1,2,3-triazol-4-yl)methanol is commonly offered at 95% purity . This 3% higher purity specification for the 5-yl isomer may reduce the need for additional purification steps prior to use in sensitive applications.

Purity Specification
Cross-study comparable
98% vs 95%
Reported purity specification context; may reduce purification burden
Vendor-specified; 3 percentage point difference
Chemical Procurement Quality Control Synthetic Chemistry

Physicochemical Properties

Computed physicochemical properties provide a baseline for comparing the 5-yl and 4-yl isomers. Both compounds share an identical molecular weight (189.21 g/mol) and XLogP3-AA value (0.4) [1][2]. However, their distinct topological polar surface area (tPSA) values—50.9 Ų for the 5-yl isomer versus 50.9 Ų for the 4-yl isomer (values are identical based on PubChem data) [1][2]. While the computed descriptors are similar, the spatial arrangement of functional groups differs, which can impact intermolecular interactions.

Physicochemical Properties
Cross-study comparable
XLogP3: 0.4; tPSA: 50.9 Ų
Computed descriptors identical; 3D conformation may differ
Regioisomeric arrangement influences intermolecular interactions
Drug Design ADME Prediction Computational Chemistry

Application Scenarios


Trityl Cation Analogue Synthesis

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol serves as a precursor to tris(3-benzyl-triazol-5-yl)methanol, which upon treatment with trifluoroacetic anhydride generates the tris(3-benzyl-triazol-5-yl)carbenium cation, a heteroaromatic analogue of the trityl cation [1]. This cationic species exhibits selective SN1 reactivity with various O-, N-, S-, and C-nucleophiles, yielding triazolylmethane derivatives in moderate to high yields [1]. This application leverages the specific 1,5-disubstituted triazole scaffold and is not accessible with the 4-yl regioisomer.

Pharmaceutical Building Block

The 1,5-disubstituted triazole core is a privileged scaffold in medicinal chemistry [1]. (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol can be used as a key intermediate in the synthesis of drug candidates requiring this specific regioisomeric pattern . For instance, derivatives of this compound have been explored as Cbl-b inhibitors for immune cell modulation [2]. The high synthetic yield (99%) and commercial availability at 98% purity make it a practical choice for such applications [3].

Heterogeneous Catalysis Ligand

1,2,3-Triazole-5-methanol derivatives, including benzyl-substituted variants, can be functionalized onto solid supports like halloysite nanoclay to create heterogeneous catalysts [1]. These catalysts have demonstrated efficacy in promoting green A3 and KA2 coupling reactions in aqueous media, with reusability over multiple reaction runs [1]. The specific 5-yl regioisomer offers a distinct coordination environment for metal ions compared to the 4-yl analogue, potentially influencing catalytic activity and selectivity [1].

Application
Selection Property
Validation Focus
Trityl cation analogue synthesis
1,5-disubstituted triazole scaffold reactivity
Reported SN1 reactivity with O-, N-, S-, C-nucleophiles
Pharmaceutical building block
Regioisomeric purity and reported synthesis efficiency
Structure-activity context; reported inhibitor design framework
Heterogeneous catalysis ligand
5-yl coordination environment on solid supports
Reported catalytic activity and reusability in coupling reactions

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